molecular formula C19H13FN2O2S B11447640 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11447640
M. Wt: 352.4 g/mol
InChI Key: WRLJIRAKSAKKDN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a 4-fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Addition of the Phenyl Group: The phenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and conditions used. Common reagents include halides, amines, and alcohols.

Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thieno[2,3-d]pyrimidine Derivatives: These are structurally related and have been studied for their pharmacological properties.

    Benzothieno[3,2-d]pyrimidine Derivatives: These compounds also feature a thieno[3,2-d]pyrimidine core and have shown potential in medicinal chemistry.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-14-8-6-13(7-9-14)12-21-16-10-11-25-17(16)18(23)22(19(21)24)15-4-2-1-3-5-15/h1-11H,12H2

InChI Key

WRLJIRAKSAKKDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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